molecular formula C22H18N4O2S B12051900 5-(2-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478256-75-6

5-(2-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12051900
CAS No.: 478256-75-6
M. Wt: 402.5 g/mol
InChI Key: XRYIEESEOIAWHB-HZHRSRAPSA-N
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Description

5-(2-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using suitable methoxyphenyl halides.

    Formation of the Phenoxybenzylidene Group: The phenoxybenzylidene group can be introduced through a condensation reaction between the triazole derivative and phenoxybenzaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The imine group (benzylidene) can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Strong bases (e.g., sodium hydride) or nucleophilic reagents (e.g., thiols, amines).

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The triazole ring and the functional groups present in the compound may interact with enzymes, receptors, and other biomolecules, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Methylphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Hydroxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(2-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxy group, phenoxybenzylidene group, and triazole ring makes it a versatile compound with diverse reactivity and biological activities.

Properties

CAS No.

478256-75-6

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N4O2S/c1-27-20-13-6-5-12-19(20)21-24-25-22(29)26(21)23-15-16-8-7-11-18(14-16)28-17-9-3-2-4-10-17/h2-15H,1H3,(H,25,29)/b23-15+

InChI Key

XRYIEESEOIAWHB-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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